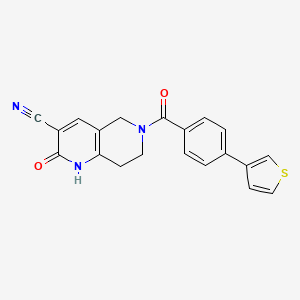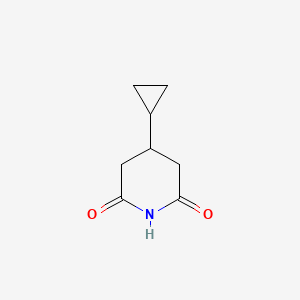
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine” is a compound that has been studied for its potential biological activities . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C13H16N2O2 . The structure includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds are involved in various chemical reactions. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical and Chemical Properties Analysis
The compound appears as a powder . Its molecular weight is 232.28 .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine is a compound that has been explored in the context of its metabolism and pharmacokinetics in humans. For instance, a study on the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, which is closely related to the benzofuran and piperazine structures, demonstrated extensive metabolism with primary elimination via feces and negligible urinary excretion. The study highlighted the presence of several metabolites, suggesting a complex metabolic pathway involving oxidation and subsequent rearrangements (Renzulli et al., 2011)(Renzulli et al., 2011).
Receptor Binding and Antagonistic Properties
The receptor-binding profile and antagonistic properties of compounds similar to this compound have been a subject of scientific investigation. For example, the clinical pharmacokinetics of Lu AA21004, a novel multimodal antidepressant, and its major metabolite were detailed, providing insights into the absorption phase, clearance, and distribution volume, which are crucial for understanding the drug's efficacy and safety profile (Areberg et al., 2012)(Areberg et al., 2012).
Toxicological Studies
Investigations into the toxicological profile of piperazine derivatives have been crucial in understanding their safety. For instance, a case report on cinnarizine overdose, a piperazine derivative, provided valuable data on the toxicokinetics, clinical manifestations, and management of overdoses involving similar compounds. This report highlighted the importance of monitoring for potential neurologic complications in patients with overdoses of piperazine derivatives (Turner et al., 2006)(Turner et al., 2006).
Wirkmechanismus
Target of Action
The primary targets of 1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine are dopaminergic receptors , mainly D2R and D3R . These receptors are most abundant in the central nervous system (CNS), primarily expressed in the striatum, and are closely related to reward and addiction pathways .
Mode of Action
This compound interacts with its targets, the dopaminergic receptors, by acting as a ligand . This interaction can modulate the activity of these receptors, leading to changes in the neuronal signaling pathways .
Biochemical Pathways
The compound’s interaction with dopaminergic receptors affects the dopamine signaling pathway . This pathway plays a crucial role in various physiological processes, including motor control, reward, and addiction .
Pharmacokinetics
Itsmolecular weight is 232.28 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
It has been suggested that this compound may have aprotective effect against cocaine-induced neurotoxicity . This suggests that it may modulate neuronal cell survival and function .
Zukünftige Richtungen
Benzofuran compounds, including “1-(2,3-Dihydro-1-benzofuran-2-carbonyl)piperazine”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
Biochemische Analyse
Biochemical Properties
It is known that this compound has been used in the synthesis of anticancer agents .
Cellular Effects
Preliminary studies suggest that it does not decrease cell viability after 48 hours of exposure
Molecular Mechanism
It is known that it is a ligand for histaminergic and dopaminergic receptors, mainly D2R and D3R
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl(piperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,12,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXNJIPZBJDAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2743486.png)


![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)


![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide](/img/structure/B2743505.png)
